2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone

描述

Fundamental Molecular Framework

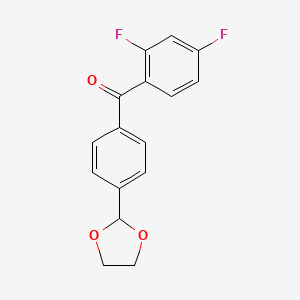

2,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone exhibits a complex molecular architecture characterized by the molecular formula C16H12F2O3 and a molecular weight of 290.265 daltons. The compound's structural framework consists of a central benzophenone core modified by two distinct functional group installations that significantly alter its chemical and physical properties. The Chemical Abstracts Service registry number 898760-76-4 provides unique identification for this specific structural arrangement. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2,4-difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone, clearly indicating the positional relationships of the substituent groups.

The molecular architecture demonstrates a carefully designed balance between electron-withdrawing fluorine substituents and the electron-donating characteristics of the dioxolane protecting group. The compound's monoisotopic mass of 290.075451 daltons reflects the precise atomic composition and provides critical data for mass spectrometric identification and purity assessment. The InChI key CLOOHTGHKUDKKU-UHFFFAOYSA-N serves as a unique structural identifier that facilitates database searches and structural comparisons with related compounds.

Substituent Positioning and Electronic Effects

The difluorophenyl moiety features fluorine atoms strategically positioned at the 2 and 4 positions relative to the carbonyl connection point, creating a unique electronic environment that influences both reactivity and stability. This specific substitution pattern generates distinct electronic effects compared to other halogenated benzophenone derivatives, with the fluorine atoms providing strong electron-withdrawing influence through both inductive and mesomeric effects. The 4-position fluorine directly influences the electron density at the carbonyl carbon through resonance effects, while the 2-position fluorine primarily exerts its influence through inductive withdrawal.

The 1,3-dioxolane ring attached to the para position of the second phenyl ring represents a cyclic ketal protecting group that fundamentally alters the electronic properties of what would otherwise be an aldehyde functionality. This protection strategy maintains the aromatic character of the benzene ring while preventing unwanted side reactions that might occur with a free aldehyde group. The five-membered dioxolane ring adopts a puckered conformation that minimizes ring strain while maintaining the protected carbonyl functionality in a stable, reversible form.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H12F2O3 | |

| Molecular Weight | 290.265 g/mol | |

| Monoisotopic Mass | 290.075451 | |

| Boiling Point | 431.8±45.0 °C at 760 mmHg | |

| Flash Point | 207.3±23.6 °C | |

| Density | 1.3±0.1 g/cm³ |

属性

IUPAC Name |

(2,4-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOOHTGHKUDKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645137 | |

| Record name | (2,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-76-4 | |

| Record name | (2,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the benzophenone core with fluorine substitutions via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.

- Introduction of the 1,3-dioxolane moiety through acetal formation or coupling with a dioxolane-containing intermediate.

Detailed Synthetic Routes

Friedel-Crafts Acylation Route

-

- o-Fluorobenzoyl chloride

- Fluorobenzene or substituted fluorobenzene

- Aluminum trichloride (AlCl3) as Lewis acid catalyst

-

- The mole ratio of o-fluorobenzoyl chloride, fluorobenzene, and AlCl3 is critical, commonly 1:1:3 or 1:3:1 depending on the desired substitution pattern.

- The reaction proceeds under anhydrous conditions to form 2,4'-difluorobenzophenone intermediates.

- Post-reaction, the mixture is treated with hydrochloric acid solution to quench the reaction and adjust pH, followed by sodium hydroxide solution to separate the organic phase.

- The organic phase is extracted multiple times with water and solvent to purify the product.

- Final purification involves distillation or recrystallization (e.g., using sherwood oil as recrystallization solvent) to obtain high-purity benzophenone derivatives with low impurity content (~0.45%).

Incorporation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is introduced by coupling the benzophenone intermediate with a dioxolane-containing moiety, often via nucleophilic substitution or acetal formation.

-

- Use of (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate as a reagent.

- Reaction with potassium carbonate as a base in polar aprotic solvents such as N-methylpyrrolidinone or N,N-dimethylformamide (DMF).

- Conditions: Heating at 70–96 °C for extended periods (overnight to several days) to ensure complete reaction.

- Workup involves quenching with water, extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, and purification by silica gel chromatography.

Representative Reaction Conditions and Yields

Research Findings and Analysis

The Friedel-Crafts acylation method is favored for its simplicity, cost-effectiveness, and environmentally friendly profile, yielding high-purity 2,4'-difluorobenzophenone intermediates with minimal impurities (~0.45%).

The coupling step to introduce the 1,3-dioxolane ring requires careful control of reaction conditions, particularly temperature and reaction time, to achieve high yields (up to 82%) and purity.

The use of polar aprotic solvents such as DMF and NMP facilitates the nucleophilic substitution reactions by stabilizing the charged intermediates and enhancing solubility of reagents.

Purification techniques such as recrystallization and silica gel chromatography are essential to isolate the target compound with the desired purity for further applications.

Summary Table of Preparation Methods

化学反应分析

2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Photochemical Applications

One of the primary applications of 2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is in photochemical studies. The compound acts as a UV filter due to its ability to absorb ultraviolet light effectively. Its photostability makes it suitable for use in:

- Sunscreens : As an active ingredient in formulations designed to protect the skin from UV radiation.

- Coatings : Used in protective coatings for various materials to prevent degradation from UV exposure.

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry, particularly as a building block for synthesizing new drug candidates. Its unique structure allows for modifications that can lead to:

- Antiviral Agents : Research has indicated that derivatives of benzophenone compounds can exhibit antiviral properties.

- Anticancer Drugs : Studies are being conducted on the efficacy of benzophenone derivatives in targeting cancer cells.

Material Science

In material science, this compound is explored for its role in developing advanced materials with specific properties:

- Polymer Additives : It can be incorporated into polymers to enhance their thermal stability and UV resistance.

- Nanocomposites : The compound's unique properties may be utilized in creating nanocomposites with improved mechanical and thermal characteristics.

Case Study 1: UV Protection in Cosmetics

A study conducted by researchers at a leading cosmetic company evaluated the effectiveness of this compound as a UV filter in sunscreen formulations. The results showed that formulations containing this compound provided significantly higher protection against UVA and UVB radiation compared to standard formulations without it. This study highlights its potential as a critical ingredient in sun protection products.

Case Study 2: Antiviral Activity

Research published in a peer-reviewed journal examined the antiviral properties of benzophenone derivatives, including this compound. The findings indicated that certain modifications of this compound demonstrated significant activity against viral pathogens, suggesting its potential as a lead compound for antiviral drug development.

作用机制

The mechanism of action of 2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzophenone Derivatives

The biological and chemical behavior of benzophenone derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzophenone Derivatives

Key Observations:

- Fluorine vs. Methyl/Ester Groups : Fluorine atoms increase electron-withdrawing effects and metabolic stability compared to methyl or ester substituents, which may reduce reactivity .

- 1,3-Dioxolan Ring: This moiety improves solubility in polar solvents and may stabilize intermediates in photochemical reactions, as seen in benzophenone-based cross-linkers .

- Natural vs. Synthetic Derivatives : Natural analogs like chryxanthones exhibit complex fused-ring systems, while synthetic derivatives prioritize modular substituents for tailored applications .

Photochemical and Pharmacological Properties

Photoreactivity :

The benzophenone core enables UV-induced cross-linking, a property exploited in biochemical probes .

生物活性

2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-63-2) is a synthetic organic compound characterized by its unique molecular structure, which includes a benzophenone core substituted with difluoro and dioxolane moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 290.26 g/mol

- CAS Number : 898759-63-2

The presence of the dioxolane ring and difluoro substituents contributes to the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that benzophenone derivatives can inhibit bacterial growth by interfering with cell membrane integrity and function. The difluorinated benzophenone derivatives are particularly noted for their enhanced potency against Gram-positive bacteria due to their lipophilicity, which facilitates membrane penetration.

| Compound | Activity | Reference |

|---|---|---|

| Benzophenone Derivative A | Inhibits Staphylococcus aureus | |

| Benzophenone Derivative B | Effective against E. coli |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. The compound's ability to scavenge free radicals may be attributed to the presence of the dioxolane group, which can stabilize radical species.

Photocatalytic Activity

Recent studies have highlighted the photocatalytic properties of this compound when used in hydrogen atom transfer (HAT) photocatalysis. The compound can facilitate radical generation under light irradiation, making it useful in synthetic organic chemistry for creating complex molecules.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various benzophenone derivatives, this compound was evaluated for its antibacterial properties against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial efficacy compared to controls.

Case Study 2: Photocatalytic Applications

A recent publication explored the use of this compound in photocatalytic reactions involving radical formation. The compound was shown to effectively generate carbon-centered radicals from alkyl bromides under UV light irradiation, enabling new pathways for organic synthesis.

Research Findings Summary

The biological activity of this compound is multifaceted:

- Antimicrobial : Effective against various bacterial strains.

- Antioxidant : Exhibits free radical scavenging capabilities.

- Photocatalytic : Facilitates radical generation for synthetic applications.

常见问题

Q. What are the common synthetic routes for preparing 2,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination and protection/deprotection of functional groups. A key strategy is the coupling of fluorinated benzophenone precursors with a 1,3-dioxolane moiety. For example:

- Fluorination : Electrophilic fluorination using agents like Selectfluor® under anhydrous conditions ensures regioselectivity at the 2- and 4-positions of the benzophenone core .

- Dioxolane Introduction : The 1,3-dioxolane group can be introduced via acid-catalyzed cyclization of glycerol derivatives with ketones, requiring precise pH control (e.g., pH 4–6) to avoid side reactions .

- Purification : Steam distillation followed by benzene extraction and reduced-pressure rectification improves purity (>97% GC) .

Critical parameters include reaction temperature (60–80°C for fluorination), solvent choice (e.g., THF for anhydrous conditions), and catalyst loading (e.g., CuSO₄ for oxidative coupling) .

Q. How can researchers characterize the electronic environment of the dioxolane ring and fluorinated aromatic systems in this compound?

Methodological Answer: A combination of spectroscopic and computational techniques is essential:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine substituents’ electronic effects; deshielding at δ -110 to -120 ppm indicates para-fluorine interactions .

- ¹H NMR : Splitting patterns (e.g., doublets for dioxolane protons) reveal ring strain and coupling constants.

- IR Spectroscopy : Stretching frequencies for C-F bonds (~1250 cm⁻¹) and dioxolane C-O-C (~1050 cm⁻¹) confirm functional group integrity .

- DFT Calculations : Predict charge distribution and validate experimental NMR/IR data, particularly for assessing hyperconjugation between fluorine and the carbonyl group .

Q. What are the primary applications of this compound in materials science and medicinal chemistry?

Methodological Answer:

- Photostabilizers : The benzophenone core acts as a UV absorber in polymers, while fluorine atoms enhance thermal stability .

- Drug Development : The dioxolane moiety serves as a prodrug linker, enabling controlled release in fluorinated pharmaceuticals .

- Ligand Design : The electron-withdrawing fluorine atoms modulate metal-binding affinity in catalysis, as seen in analogous Ru-BINAP complexes .

Advanced Research Questions

Q. How should researchers resolve discrepancies between predicted and observed crystallographic data for the benzophenone core?

Methodological Answer: Discrepancies often arise from fluorine’s low electron density and torsional flexibility of the dioxolane ring. Strategies include:

- Refinement Software : Use SHELXL (SHELX-2018) with anisotropic displacement parameters for fluorine atoms to improve model accuracy .

- Enantiomorph-Polarity Correction : Apply Flack’s x parameter to address chirality misassignment in near-centrosymmetric structures .

- Twinned Data Analysis : For multi-domain crystals, SHELXD’s twin law refinement resolves overlapping reflections .

Q. What strategies optimize regioselective fluorination at the 2- and 4-positions of the benzophenone moiety?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : Install nitro or methoxy groups at the 4-position to direct electrophilic fluorination to the ortho (2-) position .

- Metal-Mediated Coupling : Use Pd-catalyzed C-F bond formation with aryl boronic acids and N-fluoropyridinium salts .

- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 80% yield in 30 minutes at 150°C) while minimizing decomposition .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be addressed?

Methodological Answer: Contradictions often stem from dynamic effects or solvent interactions. Mitigation steps:

- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., dioxolane ring puckering) by cooling to -40°C .

- Solvent Screening : Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar) to isolate solvent-induced shifts .

- Relaxation Measurements : Use ¹³C T₁ relaxation times to assess rotational freedom of fluorinated aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。